molecular formula C7H5BClFO3 B1456924 2-Chloro-6-fluoro-3-formylphenylboronic acid CAS No. 1451392-95-2

2-Chloro-6-fluoro-3-formylphenylboronic acid

Cat. No.: B1456924
CAS No.: 1451392-95-2
M. Wt: 202.38 g/mol
InChI Key: CXODBVFZNUCJEW-UHFFFAOYSA-N
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Description

“2-Chloro-6-fluoro-3-formylphenylboronic acid” is a chemical compound with the molecular formula C6H5BClFO2. It has an average mass of 174.365 Da and a monoisotopic mass of 174.005508 Da .


Molecular Structure Analysis

The molecular structure of “this compound” comprises a phenyl ring (C6H5) attached to a boronic acid group (BClFO2). The phenyl ring is substituted at the 2nd position with a chlorine atom and at the 6th position with a fluorine atom .


Chemical Reactions Analysis

Boronic acids, including “this compound”, are known to participate in various chemical reactions. One of the most common reactions involving boronic acids is the Suzuki-Miyaura coupling reaction . Additionally, boronic acids can undergo protodeboronation, a process that involves the removal of the boron group .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 174.36 g/mol and a melting point range of 129.9°C to 132.8°C .

Scientific Research Applications

Antifungal Activity and Structural Insights

2-Formylphenylboronic acid and its isomeric fluoro derivatives, including 2-chloro-6-fluoro-3-formylphenylboronic acid, have been investigated for their antifungal properties. Research conducted by Borys et al. (2019) demonstrates that these compounds exhibit activity against fungal strains such as Aspergillus, Fusarium, Penicillium, and Candida. The antifungal efficacy was assessed through agar diffusion tests and determination of minimum inhibitory concentrations (MICs). Notably, the study highlighted the significance of the tautomeric equilibrium and the position of the fluorine substituent in enhancing antifungal activity (Borys et al., 2019).

Spectroscopic and Structural Characterization

In another study, Kowalska et al. (2016) synthesized and characterized various isomeric fluoro-2-formylphenylboronic acids, including derivatives similar to this compound, through 1H, 13C, 19F, and 17O NMR, alongside single crystal XRD methods. This research provided insights into the molecular and crystal structures, pKa values, and tautomeric equilibria of these compounds. The findings reveal the influence of fluorine substituent positions on the compounds' properties, contributing to the understanding of their reactivity and potential applications (Kowalska et al., 2016).

Adsorption Mechanism Studies

Piergies et al. (2013) conducted systematic spectroscopic studies on fluoro and formyl analogues of phenylboronic acids, including this compound, using techniques such as FT-IR, FT-Raman, and SERS. This research aimed to understand the adsorption modes of these compounds on silver nanoparticles' surfaces. The study emphasizes the effect of substituent type and position on the geometry and adsorption behavior of phenylboronic acid isomers, providing valuable insights for applications in material science and nanotechnology (Piergies et al., 2013).

Safety and Hazards

“2-Chloro-6-fluoro-3-formylphenylboronic acid” may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray. In case of contact with skin, wash with plenty of soap and water. Protective gloves and clothing are recommended .

Future Directions

The future directions for “2-Chloro-6-fluoro-3-formylphenylboronic acid” and similar compounds lie in their potential applications in organic synthesis and medicinal chemistry. For instance, boronic acids are used in the synthesis of biaryl derivatives via Suzuki cross-coupling reactions . They also have potential applications in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

Target of Action

The primary targets of 2-Chloro-6-fluoro-3-formylphenylboronic acid are typically organic groups that participate in electronically divergent processes with a metal catalyst . The compound interacts with these targets through a process known as Suzuki–Miyaura coupling .

Mode of Action

The mode of action of this compound involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond with formally electrophilic organic groups . In the transmetalation step, formally nucleophilic organic groups are transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by this compound . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound’s interaction with its targets leads to changes in this pathway, resulting in the formation of new carbon–carbon bonds .

Pharmacokinetics

It is known that the compound is relatively stable and readily prepared . Its ADME properties and their impact on bioavailability would need to be studied further for a comprehensive understanding.

Result of Action

The result of the action of this compound is the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling reaction . This leads to the creation of chemically differentiated fragments .

Action Environment

The action of this compound is influenced by environmental factors such as the presence of a metal catalyst and the specific reaction conditions . The compound is known for its exceptional mildness and functional group tolerance, which allows it to operate under a variety of conditions . Its stability and environmental benignity also contribute to its efficacy .

Biochemical Analysis

Biochemical Properties

2-Chloro-6-fluoro-3-formylphenylboronic acid plays a significant role in biochemical reactions, particularly in the context of Suzuki-Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between a boronic acid and an organohalide, catalyzed by a palladium complex. The compound interacts with various enzymes and proteins involved in this catalytic process. For instance, it can interact with palladium complexes, facilitating the transmetalation step where the boronic acid transfers its organic group to the palladium center . Additionally, the presence of the formyl group can influence the reactivity and selectivity of the compound in these reactions.

Cellular Effects

The effects of this compound on cellular processes are multifaceted. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been observed to affect the activity of enzymes involved in oxidative stress responses and metabolic pathways. For example, the compound can modulate the activity of enzymes such as glutathione S-transferases, which play a role in detoxification processes . By interacting with these enzymes, this compound can alter cellular redox states and impact overall cell function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves its interaction with palladium complexes during the Suzuki-Miyaura coupling reaction. The compound undergoes transmetalation, where the boronic acid transfers its organic group to the palladium center, forming a new carbon-carbon bond . This process is facilitated by the unique electronic properties of the chloro and fluoro substituents, which enhance the reactivity of the compound. Additionally, the formyl group can participate in hydrogen bonding interactions, further influencing the compound’s reactivity and selectivity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable under standard laboratory conditions, but it can undergo hydrolysis in the presence of water, leading to the formation of boronic acid derivatives . Over extended periods, this degradation can impact the compound’s effectiveness in biochemical reactions. Long-term studies have shown that the compound can maintain its activity in in vitro settings, but its stability may be compromised in vivo due to metabolic processes.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound has been observed to modulate enzyme activity and influence metabolic pathways without causing significant toxicity . At higher doses, the compound can exhibit toxic effects, including oxidative stress and cellular damage. These adverse effects are likely due to the compound’s interaction with cellular redox systems and its potential to generate reactive oxygen species.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to oxidative stress and detoxification. The compound can interact with enzymes such as glutathione S-transferases and cytochrome P450s, influencing the metabolism of various substrates . These interactions can affect metabolic flux and alter the levels of key metabolites within the cell. Additionally, the compound’s formyl group can undergo oxidation and reduction reactions, further contributing to its metabolic profile.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound can bind to proteins such as albumin, facilitating its distribution in the bloodstream . Additionally, its interaction with cellular transporters can influence its uptake and localization within different cellular compartments. These interactions play a crucial role in determining the compound’s bioavailability and overall effectiveness in biochemical applications.

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can localize to specific organelles, such as the endoplasmic reticulum and mitochondria, where it can exert its biochemical effects . Targeting signals and post-translational modifications can direct the compound to these compartments, enhancing its activity and function. Additionally, the formyl group can participate in interactions with organelle-specific proteins, further influencing the compound’s localization and activity.

Properties

IUPAC Name

(2-chloro-6-fluoro-3-formylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BClFO3/c9-7-4(3-11)1-2-5(10)6(7)8(12)13/h1-3,12-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXODBVFZNUCJEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1Cl)C=O)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401222398
Record name Boronic acid, B-(2-chloro-6-fluoro-3-formylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401222398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1451392-95-2
Record name Boronic acid, B-(2-chloro-6-fluoro-3-formylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1451392-95-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-(2-chloro-6-fluoro-3-formylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401222398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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